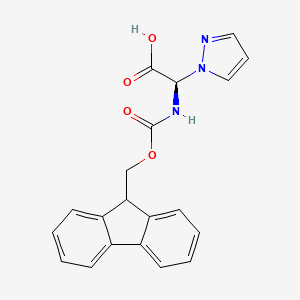
Fmoc-3-(1-Pyrazolyl)-D-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3-(1-Pyrazolyl)-D-Ala-OH: is a derivative of alanine, an amino acid, with a pyrazole group attached to the third carbon atom. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(1-Pyrazolyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyrazole Group: The pyrazole group is introduced by reacting the Fmoc-protected D-alanine with a suitable pyrazole derivative under specific conditions. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-3-(1-Pyrazolyl)-D-Ala-OH can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, especially at the carbonyl group of the Fmoc protecting group.
Substitution: Substitution reactions can occur at the pyrazole ring, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the Fmoc group can yield the corresponding amine .
Applications De Recherche Scientifique
Chemistry: Fmoc-3-(1-Pyrazolyl)-D-Ala-OH is widely used in peptide synthesis as a building block for the preparation of peptides and peptidomimetics
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pyrazole group can act as a bioisostere for other functional groups, making it useful in the design of enzyme inhibitors and receptor ligands.
Medicine: this compound has potential applications in drug discovery and development. It can be used to synthesize peptide-based drugs with improved stability and bioavailability. The pyrazole group can enhance the binding affinity of peptides to their target proteins, leading to more potent therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of Fmoc-3-(1-Pyrazolyl)-D-Ala-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The pyrazole group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH: This compound is the L-enantiomer of Fmoc-3-(1-Pyrazolyl)-D-Ala-OH and has similar properties and applications.
Fmoc-3-(1-Imidazolyl)-D-Ala-OH: This compound contains an imidazole group instead of a pyrazole group and can be used in similar applications.
Fmoc-3-(1-Triazolyl)-D-Ala-OH: This compound contains a triazole group and is used in the synthesis of triazole-containing peptides.
Uniqueness: this compound is unique due to the presence of the pyrazole group, which can impart specific properties to the peptides synthesized using this compound. The pyrazole group can enhance the stability, binding affinity, and biological activity of the peptides, making it a valuable tool in peptide synthesis and drug discovery .
Propriétés
Formule moléculaire |
C20H17N3O4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m1/s1 |
Clé InChI |
UZVSFNOZLUNTCX-GOSISDBHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(=O)O)N4C=CC=N4 |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


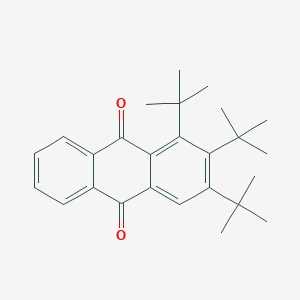

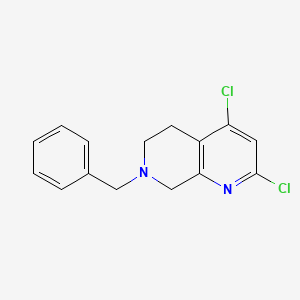


![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
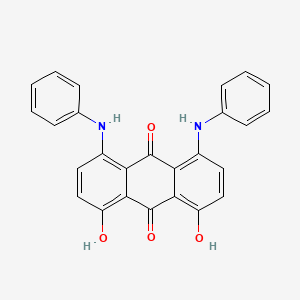
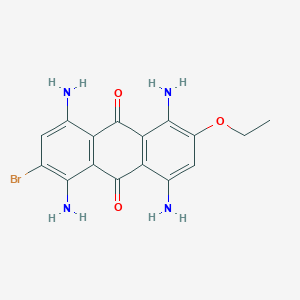

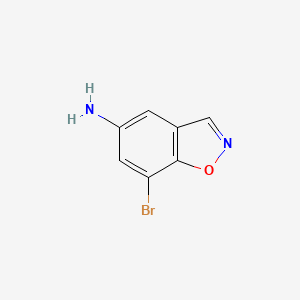
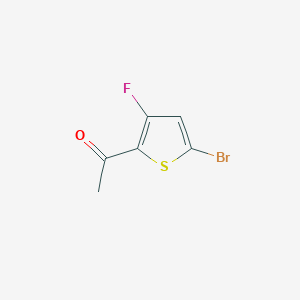

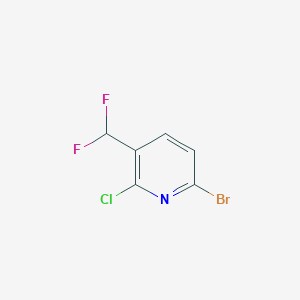
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
